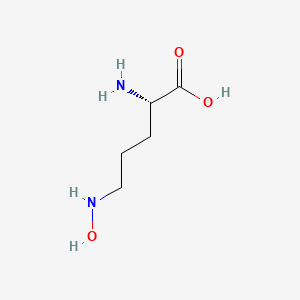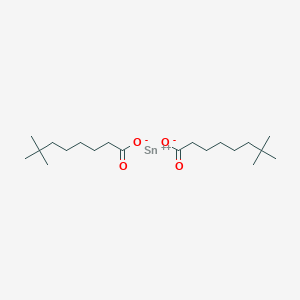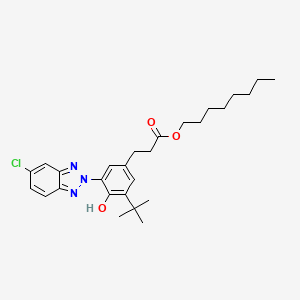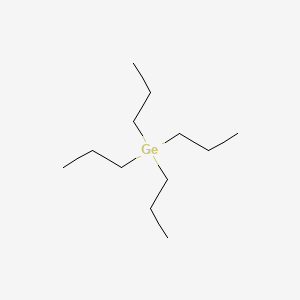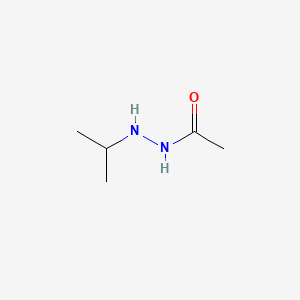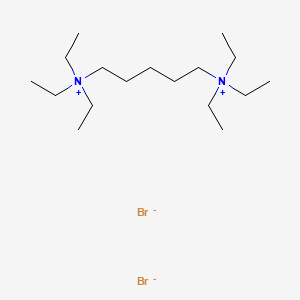
2-Methylquinoline-3-carbonitrile
説明
2-Methylquinoline-3-carbonitrile is a chemical compound that belongs to the quinoline family. It is a heterocyclic compound that is widely used in scientific research for various purposes. This compound has a unique structure that makes it useful in many applications. In
科学的研究の応用
Optoelectronic and Nonlinear Properties
A study by Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including compounds structurally related to 2-Methylquinoline-3-carbonitrile. Their research indicated that these compounds could serve as efficient multifunctional materials due to their favorable electronic and optical properties (Irfan et al., 2020).
Synthesis and Antimicrobial Activity
Elkholy and Morsy (2006) investigated the synthesis of tetrahydropyrimido quinoline derivatives, including compounds similar to this compound. They examined the reactivity of these compounds with various chemicals and reported on their antimicrobial activity (Elkholy & Morsy, 2006).
Photochemistry Research
Research by HataNorisuke and OhtsukaRyoichi (1975) delved into the photochemistry of quinolinecarbonitriles, including the benzophenone-sensitized reactions of these compounds. This study contributes to the understanding of the photochemical behavior of quinoline derivatives (HataNorisuke & OhtsukaRyoichi, 1975).
Magnetic Field Effects on Photoinduced Reactions
Another study by HataNorisuke and HokawaMasahito (2006) investigated the effect of external magnetic fields on the photoinduced substitution reaction of quinolinecarbonitriles. This research provides insights into the influence of magnetic fields on chemical reactions involving these compounds (HataNorisuke & HokawaMasahito, 2006).
One-Pot Synthesis Techniques
Wan et al. (2011) conducted a study on the one-pot synthesis of N2-Substituted aminoquinoline-3-carbonitriles, demonstrating an efficient method for producing these compounds with potential applications in various fields (Wan et al., 2011).
Corrosion Inhibition
Erdoğan et al. (2017) performed a computational study on quinoline derivatives as corrosion inhibitors for iron, indicating that these compounds, including those structurally related to this compound, could be effective in protecting metals from corrosion (Erdoğan et al., 2017).
Antifungal Properties
Gholap et al. (2007) synthesized a series of quinoline-3-carbonitrile analogues and evaluated their antifungal properties. This research highlights the potential of these compounds, including this compound derivatives, in developing antifungal agents (Gholap et al., 2007).
Scientific Research Applications of this compound
Optoelectronic and Charge Transport Properties
Research by Irfan et al. (2020) delves into the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including those similar to this compound. They employed density functional theory (DFT) and time-dependent DFT to analyze structural, electronic, and optical properties, revealing potential as multifunctional materials (Irfan et al., 2020).
Synthesis and Antimicrobial Activity
Elkholy and Morsy (2006) explored the synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives, including a compound structurally related to this compound. The study also reports on the antimicrobial activity of selected derivatives, indicating potential applications in medicinal chemistry (Elkholy & Morsy, 2006).
Photochemistry
The photochemistry of 2-quinolinecarbonitriles, including 4-methylquinoline-2-carbonitrile, was studied by HataNorisuke and OhtsukaRyoichi (1975). The research focuses on the benzophenone-sensitized reaction of these compounds, providing insights into their photochemical behaviors (HataNorisuke & OhtsukaRyoichi, 1975).
Magnetic Field Effects on Chemical Reactions
The study by HataNorisuke and HokawaMasahito (2006) investigates the impact of external magnetic fields on the photoinduced substitution reactions of 4-methylquinoline-2-carbonitrile. This research is significant in understanding how magnetic fields can influence chemical processes (HataNorisuke & HokawaMasahito, 2006).
One-Pot Synthesis Techniques
Wan et al. (2011) reported the one-pot synthesis of N2-Substituted 2-aminoquinoline-3-carbonitriles, highlighting an efficient method of producing compounds related to this compound. This synthesis approach could be vital for various industrial applications (Wan et al., 2011).
Corrosion Inhibition
A computational study by Erdoğan et al. (2017) examined quinoline derivatives as corrosion inhibitors, revealing their potential in protecting iron against corrosion. This research indicates the applicability of these compounds in material science and engineering (Erdoğan et al., 2017).
Antifungal Properties
Gholap et al. (2007) synthesized and evaluated the antifungal properties of 2-aminoquinoline-3-carbonitrile analogues, including those structurally related to this compound. The study provides insights into the potential use of these compounds in developing antifungal agents (Gholap et al., 2007).
将来の方向性
特性
IUPAC Name |
2-methylquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-10(7-12)6-9-4-2-3-5-11(9)13-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIDOXAVHGPMLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297150 | |
| Record name | 2-methylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72248-92-1 | |
| Record name | NSC114517 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


